(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629821
InChI: InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3/t13-,14-;9-/m01/s1
SMILES: CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C31H30ClN3O9
Molecular Weight: 624.0 g/mol

(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate

CAS No.:

Cat. No.: VC13629821

Molecular Formula: C31H30ClN3O9

Molecular Weight: 624.0 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate -

Specification

Molecular Formula C31H30ClN3O9
Molecular Weight 624.0 g/mol
IUPAC Name 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole;(2S,3S)-2,3-dibenzoyloxybutanedioic acid
Standard InChI InChI=1S/C18H14O8.C13H16ClN3O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h1-10,13-14H,(H,19,20)(H,21,22);2-3,8-9,15H,4-7H2,1H3/t13-,14-;9-/m01/s1
Standard InChI Key OSFQCLZNGBBZSC-WYELKWRUSA-N
Isomeric SMILES C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
SMILES CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Base Component: (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

The base structure consists of a benzo[d]oxazole core substituted at position 5 with a chlorine atom and at position 2 with a 1,4-diazepane ring bearing a methyl group at the 5-position. The diazepane ring adopts a seven-membered conformation, with the methyl group configuration specified as R . The benzoxazole moiety contributes aromaticity and planar rigidity, while the diazepane introduces conformational flexibility critical for receptor interactions .

Molecular Formula: C₁₃H₁₆ClN₃O
Molecular Weight: 265.74 g/mol
CAS Registry: 1266975-27-2

Counterion: (2S,3S)-2,3-bis(benzoyloxy)succinate

The counterion is a derivative of succinic acid where both hydroxyl groups at positions 2 and 3 are esterified with benzoyl groups. The stereochemistry at these positions is S, rendering the molecule chiral . This modification enhances lipophilicity, potentially improving the solubility profile of the parent base in organic matrices.

Molecular Formula: C₁₈H₁₄O₈
Molecular Weight: 358.30 g/mol (counterion only)

Salt Formation and Stoichiometry

The compound exists as a 1:1 salt, with proton transfer occurring between the tertiary amine of the diazepane and one carboxylate group of the succinate . The resulting ionic interaction stabilizes the crystalline lattice, as evidenced by its melting point of 164.2°C .

Synthesis and Manufacturing

Synthesis of the Base Component

The benzoxazole base is synthesized via a multi-step sequence:

  • Formation of the Benzoxazole Core: 5-Chloro-2-aminophenol undergoes cyclization with carbonyl derivatives (e.g., triphosgene) to yield 5-chlorobenzo[d]oxazole .

  • Introduction of the Diazepane Moiety: Nucleophilic substitution at position 2 of the benzoxazole with (R)-5-methyl-1,4-diazepane, facilitated by catalysts such as palladium or copper . Key intermediates include 2-bromo-5-chlorobenzo[d]oxazole and tert-butyl carbamate-protected amines .

Preparation of the Counterion

(2S,3S)-2,3-bis(benzoyloxy)succinic acid is synthesized through stereoselective esterification of L-tartaric acid with benzoyl chloride, followed by oxidation to the dicarboxylic acid .

Salt Formation

The base and counterion are combined in a polar aprotic solvent (e.g., acetonitrile) under reflux. Crystallization yields the final salt with high enantiomeric purity .

Physicochemical Properties

Thermal Stability

Melting Point: 164.2°C
Storage Conditions: -20°C, indicating sensitivity to thermal degradation .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.5
DMSO45.2

The low aqueous solubility is attributed to the lipophilic benzoyl groups and aromatic base .

Spectroscopic Data

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N benzoxazole) .

  • ¹H NMR (DMSO-d₆): δ 7.85–7.40 (m, benzoyl protons), 4.55 (t, diazepane CH₂), 1.45 (d, J = 6.8 Hz, CH₃) .

Pharmaceutical Applications

Role in Orexin Receptor Antagonist Synthesis

The compound serves as a chiral intermediate in the production of suvorexant (Belsomra®), a dual orexin receptor antagonist used for insomnia . The R-configuration of the diazepane methyl group is critical for binding to orexin receptors, with a reported IC₅₀ of 0.55 nM for the active pharmaceutical ingredient (API) .

Pharmacokinetic Considerations

Salt formation with (2S,3S)-2,3-bis(benzoyloxy)succinate enhances the crystallinity and bioavailability of the API by modifying its dissolution rate .

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